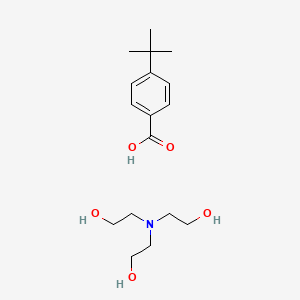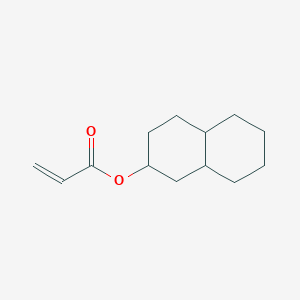
Decahydro-2-naphthyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-2-naphthyl acrylate, also known as Propenoic acid (decahydronaphthalen)-2-yl ester, is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by its unique structure, which includes a decahydronaphthalene ring system esterified with acrylic acid. It is primarily used in various industrial and research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decahydro-2-naphthyl acrylate can be synthesized through the esterification of decahydronaphthalene-2-ol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Decahydro-2-naphthyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical or ionic mechanisms to form homopolymers or copolymers.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common Reagents and Conditions:
Polymerization: Benzoyl peroxide or 2,2′-azobis[2-methylpropionitrile] are commonly used initiators for free-radical polymerization.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.
Major Products:
Aplicaciones Científicas De Investigación
Decahydro-2-naphthyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the development of medical adhesives and coatings.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of decahydro-2-naphthyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved include:
Polymerization Pathways: The compound can polymerize through free-radical or ionic mechanisms, leading to the formation of high-molecular-weight polymers.
Interaction with Biological Systems: In drug delivery systems, the compound’s ester linkage can be hydrolyzed under physiological conditions, releasing the active drug.
Comparación Con Compuestos Similares
Cyclohexyl acrylate: Similar in structure but with a cyclohexane ring instead of a decahydronaphthalene ring.
2-Naphthyl acrylate: Contains a naphthalene ring system, differing in the degree of hydrogenation.
Uniqueness: Decahydro-2-naphthyl acrylate is unique due to its decahydronaphthalene ring system, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific polymer characteristics .
Propiedades
Número CAS |
52684-32-9 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2,10-12H,1,3-9H2 |
Clave InChI |
ZKPBJHSNKLZLCD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1CCC2CCCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


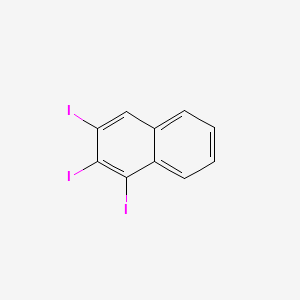
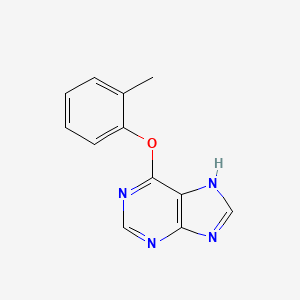
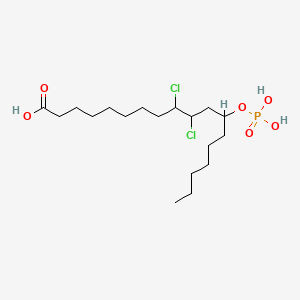
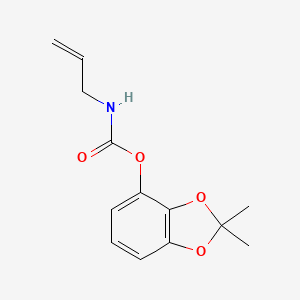
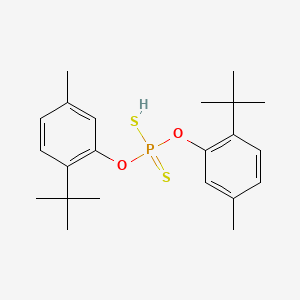
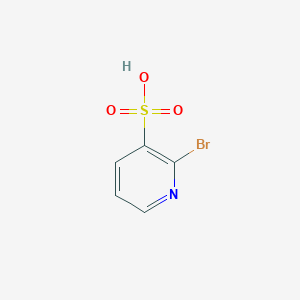
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
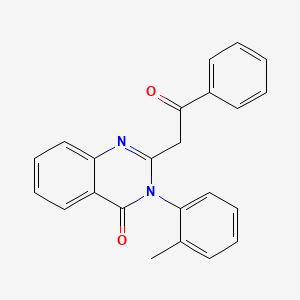
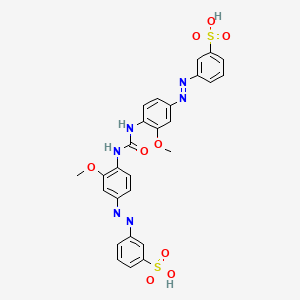
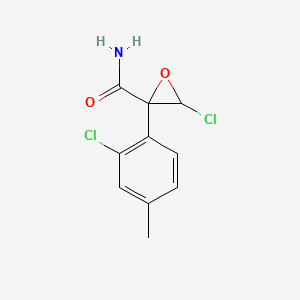
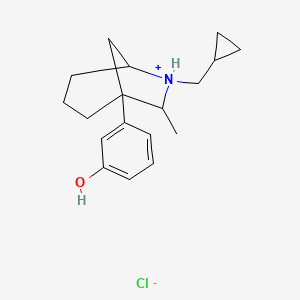
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
